2-Methoxy-5-(trifluoromethyl)pyridin-3-amine
Description
Significance of Trifluoromethylated Pyridines in Contemporary Chemical Synthesis
The introduction of a trifluoromethyl (-CF3) group into a pyridine (B92270) ring has profound effects on the molecule's properties, making trifluoromethylated pyridines highly sought-after in various fields, particularly in the development of pharmaceuticals and agrochemicals. The strong electron-withdrawing nature of the -CF3 group can significantly alter the electron density of the pyridine ring, influencing its reactivity in chemical transformations.
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles of drug candidates. nih.gov Furthermore, the lipophilicity of a molecule is often increased by the presence of a trifluoromethyl group, which can improve its ability to cross biological membranes. nih.gov This substituent can also modulate the pKa of nearby functional groups and engage in unique non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can enhance binding affinity to biological targets. nih.gov
The synthesis of trifluoromethylated pyridines can be achieved through various methods, including the direct trifluoromethylation of pyridine derivatives or by constructing the pyridine ring from trifluoromethyl-containing precursors. These synthetic strategies have enabled the creation of a diverse library of trifluoromethylated pyridine building blocks for use in drug discovery and materials science.
Role of Pyridin-3-amine Scaffolds in Complex Molecule Construction
The pyridin-3-amine scaffold is a fundamental heterocyclic structure that serves as a versatile platform for the construction of complex molecules. The pyridine ring itself is a privileged scaffold in medicinal chemistry, found in a vast number of FDA-approved drugs. mdpi.com Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing the solubility and pharmacokinetic properties of the molecule.
The presence of an amino group at the 3-position of the pyridine ring provides a reactive handle for a wide array of chemical transformations. This amino group can participate in nucleophilic substitution reactions, amide bond formations, and transition metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse substituents and the construction of intricate molecular frameworks. The relative positions of the ring nitrogen and the amino group in the pyridin-3-amine scaffold create a unique electronic environment that influences the regioselectivity of these reactions.
The versatility of the pyridin-3-amine core has been demonstrated in the synthesis of a multitude of biologically active compounds, including kinase inhibitors, central nervous system agents, and anti-infective drugs. Its ability to be readily functionalized makes it an invaluable tool for medicinal chemists in the lead optimization phase of drug discovery.
Current Research Landscape and Emerging Directions for the Compound
While extensive research exists on trifluoromethylated pyridines and pyridin-3-amine scaffolds in general, the specific compound 2-Methoxy-5-(trifluoromethyl)pyridin-3-amine is a more specialized building block. The current research landscape suggests its utility as an intermediate in the synthesis of high-value, complex molecules, particularly in the agrochemical and pharmaceutical industries. The combination of the electron-donating methoxy (B1213986) group, the nucleophilic amino group, and the electron-withdrawing trifluoromethyl group on the same pyridine ring creates a unique substitution pattern that can be exploited for regioselective synthesis.
Emerging directions for this compound likely lie in its application as a key fragment for the development of novel bioactive agents. Researchers are increasingly exploring the chemical space around functionalized pyridine cores to discover new therapeutic agents with improved efficacy and safety profiles. The specific arrangement of substituents in this compound may offer advantages in terms of target binding, metabolic stability, and other ADME (absorption, distribution, metabolism, and excretion) properties. Further research into the reactivity and synthetic applications of this compound is expected to unlock its full potential in the creation of next-generation pharmaceuticals and functional materials. For instance, derivatives of similar amino-trifluoromethyl-pyridines have been investigated for their potential as anti-proliferative agents. mdpi.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇F₃N₂O |
| Molecular Weight | 192.14 g/mol |
| CAS Number | 944900-42-9 |
| Appearance | Solid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
| Solubility | Not available |
Note: The physicochemical properties are based on available data from chemical suppliers and may not be experimentally verified research data.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-13-6-5(11)2-4(3-12-6)7(8,9)10/h2-3H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFRQUMMBBNAAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Synthesis of 2 Methoxy 5 Trifluoromethyl Pyridin 3 Amine and Its Derivatives
Strategies for Trifluoromethyl Group Introduction on Pyridine (B92270) Rings
The incorporation of a trifluoromethyl (-CF3) group into a pyridine ring is a key step in the synthesis of numerous agrochemicals and pharmaceuticals, including 2-Methoxy-5-(trifluoromethyl)pyridin-3-amine. nih.gov This is due to the unique physicochemical properties that the -CF3 group imparts to the molecule. researchoutreach.org There are three primary strategies for achieving this transformation: chlorine/fluorine exchange reactions, pyridine ring construction from trifluoromethyl-containing building blocks, and direct trifluoromethylation. nih.govjst.go.jp
Chlorine/Fluorine Exchange Reactions in Pyridine Precursors
One of the most common and industrially significant methods for synthesizing trifluoromethylpyridines is through a chlorine/fluorine exchange reaction on a trichloromethylpyridine precursor. nih.gov This method, an extension of the Swarts reaction, typically involves the fluorination of a trichloromethyl group using a fluorinating agent like hydrogen fluoride (B91410) (HF) or antimony trifluoride. nih.gov
The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), a key intermediate for several crop-protection products, exemplifies this strategy. nih.govjst.go.jp The process often starts with 3-picoline, which undergoes chlorination to form 2-chloro-5-(trichloromethyl)pyridine. Subsequent vapor-phase fluorination yields the desired trifluoromethylpyridine. nih.gov Another approach involves the liquid-phase chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine to produce 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC), which is then fluorinated in the vapor phase. nih.govjst.go.jp
Simultaneous vapor-phase chlorination and fluorination at high temperatures (>300°C) over transition metal-based catalysts is another efficient route. nih.gov This one-step process can yield 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF), another important intermediate, in good yield. nih.gov
Table 1: Examples of Chlorine/Fluorine Exchange Reactions for Trifluoromethylpyridine Synthesis
| Starting Material | Key Intermediate(s) | Product |
| 3-Picoline | 2-Chloro-5-(trichloromethyl)pyridine | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) |
| 2-Chloro-5-methylpyridine | 2,3-Dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC) | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) |
Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks
An alternative strategy involves constructing the pyridine ring from smaller, acyclic precursors that already contain the trifluoromethyl group. nih.gov This "building-block" approach offers greater control over the final structure and is particularly useful for synthesizing specific isomers.
Cyclocondensation reactions are frequently employed in this strategy. nih.gov Common trifluoromethyl-containing building blocks include:
Ethyl 2,2,2-trifluoroacetate nih.govjst.go.jp
2,2,2-Trifluoroacetyl chloride nih.govjst.go.jp
Ethyl 4,4,4-trifluoro-3-oxobutanoate nih.govjst.go.jp
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one nih.govjst.go.jp
For instance, the insecticide Sulfoxaflor is based on a 6-(trifluoromethyl)pyridine structure, and its pyridine sulfide (B99878) intermediate is prepared via a condensation reaction using a trifluoromethyl-containing building block. researchoutreach.org Similarly, a multicomponent Kröhnke reaction has been reported for the synthesis of 2-trifluoromethyl pyridines from chalcones and 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide.
Direct Trifluoromethylation using Active Species
Direct trifluoromethylation involves the introduction of a -CF3 group onto a pre-existing pyridine ring using a trifluoromethyl active species. nih.govjst.go.jp This method can be achieved through various chemical pathways, including radical, nucleophilic, or electrophilic trifluoromethylation.
One approach involves the use of trifluoromethyl copper (CF3Cu), which can undergo substitution reactions with bromo- and iodopyridines. nih.govjst.go.jp More recent advancements have focused on direct C-H trifluoromethylation, which avoids the need for pre-functionalized pyridines. nih.govresearchgate.net For example, a highly efficient and regioselective direct C-H trifluoromethylation of pyridine has been developed using an N-methylpyridine quaternary ammonium activation strategy. nih.gov This method allows for the synthesis of a variety of trifluoromethylpyridines in good yield and with excellent regioselectivity. nih.gov
Another strategy for achieving 3-position-selective C-H trifluoromethylation of pyridine rings is based on the nucleophilic activation of pyridine and quinoline (B57606) derivatives through hydrosilylation, followed by electrophilic trifluoromethylation of the resulting enamine intermediate. researchgate.netchemrxiv.org
Approaches to Pyridine Ring Amination
The introduction of an amine group onto the pyridine ring is the second crucial step in the synthesis of this compound. This can be accomplished through several methods, including nucleophilic amination and the reduction of nitropyridine precursors.
Nucleophilic Amination of Methoxypyridines
Nucleophilic aromatic substitution (SNAr) is a viable method for the amination of pyridines. In the context of synthesizing the target compound, the methoxy (B1213986) group can act as a leaving group. A novel protocol for the nucleophilic amination of methoxypyridines has been developed using a sodium hydride (NaH) and lithium iodide (LiI) composite. ntu.edu.sgrsc.orgdntb.gov.ua This method provides a concise route to various aminopyridines. ntu.edu.sgrsc.orgdntb.gov.ua The reaction proceeds smoothly with a range of amines, including aliphatic nitrogen-heterocycles like pyrrolidine and azepane. rsc.org
Reduction of Nitropyridine Precursors to Aminopyridines
The reduction of a nitropyridine to an aminopyridine is a classic and widely used transformation in organic synthesis. This method involves the nitration of the pyridine ring, followed by the reduction of the nitro group to an amine.
Various reducing agents can be employed for this purpose. For example, the reduction of 4-nitropyridine-N-oxide with iron in the presence of mineral acids such as hydrochloric acid or sulfuric acid yields 4-aminopyridine (B3432731). semanticscholar.org Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) is also a common and efficient method for the reduction of nitropyridines. The choice of reducing agent can depend on the other functional groups present in the molecule to ensure chemoselectivity.
Methoxy Group Introduction and Regioselective Functionalization
The strategic introduction of a methoxy group onto the pyridine scaffold is a critical step in the synthesis of this compound and its derivatives. This functional group not only influences the electronic properties of the ring but also directs subsequent functionalization.
Methoxylation Strategies on Pyridine Scaffolds
The synthesis of methoxypyridines can be achieved through several strategic approaches, primarily involving nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a leaving group on the pyridine ring is displaced by a methoxide source.
One common method is the reaction of a halopyridine with sodium methoxide. chemicalbook.com For instance, 3,5-dibromopyridine can be selectively methoxylated at one of the bromine-bearing positions by treatment with sodium methoxide in a suitable solvent like DMF. chemicalbook.com The reactivity of halopyridines towards nucleophilic substitution is influenced by the position of the halogen and the presence of other substituents on the ring. Generally, halogens at the 2- and 4-positions are more susceptible to nucleophilic attack due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. stackexchange.com
Another effective leaving group for SNAr is the nitro group. mdpi.com The nitration of a pyridine derivative followed by reaction with a methoxide source can provide a viable route to methoxypyridines. This strategy is particularly useful when the desired methoxy group position is activated by the nitro group. mdpi.com
Copper-catalyzed methoxylation of (hetero)aryl halides has also emerged as a powerful tool. bohrium.comresearchgate.netresearchgate.netorganic-chemistry.orgtue.nl This approach often allows for milder reaction conditions compared to traditional SNAr reactions and can be applied to a broader range of substrates, including less activated halopyridines. The use of a copper catalyst, often in conjunction with a ligand, facilitates the C-O bond formation between the pyridine ring and the methoxide. bohrium.comresearchgate.netresearchgate.netorganic-chemistry.orgtue.nl
Table 1: Comparison of Methoxylation Strategies for Pyridine Scaffolds
| Strategy | Substrate | Reagents | Key Features |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Halopyridine (e.g., 3,5-dibromopyridine) | Sodium methoxide, DMF | Position of halogen is crucial for reactivity. |
| Nucleophilic Aromatic Substitution (SNAr) | Nitropyridine | Methoxide source | Nitro group is an effective leaving group. |
| Copper-Catalyzed Methoxylation | (Hetero)aryl halide | Copper catalyst, ligand, methoxide source | Milder conditions, broader substrate scope. |
Regioselective Functionalization of Methoxypyridines via Organometallic Approaches
Once the methoxy group is installed, it can direct further functionalization of the pyridine ring. Organometallic approaches are particularly effective for achieving high regioselectivity. The methoxy group can influence the acidity of adjacent protons, enabling regioselective deprotonation and subsequent reaction with electrophiles.
Directed ortho-metalation (DoM) is a powerful strategy where the methoxy group directs deprotonation to an adjacent position on the pyridine ring. The use of strong bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), can generate a pyridyllithium species, which can then be quenched with a variety of electrophiles.
Transition metal-catalyzed cross-coupling reactions are also widely used for the functionalization of methoxypyridines. For example, a bromo-methoxypyridine can undergo Suzuki, Stille, or Negishi coupling reactions to introduce carbon-based substituents. The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity.
Advanced Synthetic Transformations for Analogues and Complex Structures
The synthesis of analogues of this compound and more complex, fused heterocyclic structures often requires advanced synthetic transformations. These methods include condensation reactions, transition metal-catalyzed cross-couplings, and cyclo-condensation reactions.
Condensation Reactions for Pyridine Derivatives
Condensation reactions are a cornerstone of pyridine synthesis, allowing for the construction of the pyridine ring from acyclic precursors. Several named reactions are particularly relevant for the synthesis of substituted pyridines.
The Hantzsch pyridine synthesis is a classic method that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an amine (often ammonia). chemicalbook.comnih.gov This multicomponent reaction first yields a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. chemicalbook.com
The Chichibabin pyridine synthesis is another important condensation reaction that typically involves the reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) or its derivatives. exsyncorp.com While versatile, this method can sometimes suffer from lower yields. exsyncorp.com
The Kröhnke pyridine synthesis utilizes α-pyridinium methyl ketone salts, which react with α,β-unsaturated carbonyl compounds in the presence of a base to form 2,4,6-trisubstituted pyridines. nih.gov
Table 2: Overview of Condensation Reactions for Pyridine Synthesis
| Reaction Name | Reactants | Product Type |
|---|---|---|
| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), ammonia | Dihydropyridine (oxidized to pyridine) |
| Chichibabin Pyridine Synthesis | Aldehydes, ketones, α,β-unsaturated carbonyls, ammonia | Substituted pyridines |
| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salt, α,β-unsaturated carbonyl compound | 2,4,6-Trisubstituted pyridines |
Transition Metal-Catalyzed Cross-Coupling Methodologies (e.g., Buchwald Coupling, C-N Cross-Coupling)
Transition metal-catalyzed cross-coupling reactions are indispensable for the synthesis of highly functionalized pyridine derivatives, including the introduction of the crucial amino group in this compound.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or triflate) and an amine. mdpi.comntu.edu.sgmasterorganicchemistry.com This reaction is widely used for the synthesis of aminopyridines and offers a broad substrate scope with high functional group tolerance. mdpi.comntu.edu.sgmasterorganicchemistry.com The choice of palladium catalyst, phosphine (B1218219) ligand, and base is critical for the success of the reaction.
Other important C-N cross-coupling reactions can also be employed, sometimes utilizing other transition metals like copper. These methods provide alternative routes to aminopyridines, which can be advantageous depending on the specific substrate and desired reaction conditions.
Cyclo-condensation Reactions for Fused Heterocycles
The synthesis of fused heterocycles containing a pyridine ring often involves cyclo-condensation reactions, where a substituted pyridine derivative undergoes ring closure with a suitable reaction partner. These reactions are key to building more complex molecular architectures.
For example, a diamino-substituted pyridine can react with a 1,2-dicarbonyl compound to form a fused pyrazine ring. Similarly, reaction with a β-ketoester can lead to the formation of a fused pyridone ring. The regiochemistry of these cyclo-condensation reactions is often controlled by the relative reactivity of the functional groups on the starting materials. nih.gov
The synthesis of pyrido[1,2-a]pyrimidinones, for instance, can be achieved through the reaction of 2-aminopyridines with β-enaminodiketones. These reactions demonstrate the versatility of substituted pyridines as building blocks for the construction of diverse fused heterocyclic systems.
Derivatization of Amino and Methoxy Functionalities
The chemical reactivity of this compound is largely dictated by its amino (-NH2) and methoxy (-OCH3) groups. These functionalities serve as primary sites for derivatization, allowing for the synthesis of a diverse range of analogues with modified physicochemical and biological properties.
Derivatization of the Amino Group: The primary amino group at the C-3 position is a versatile handle for various chemical transformations. Standard reactions targeting this group include N-acylation, N-alkylation, and formation of Schiff bases. For instance, N-alkylation can be achieved to produce secondary or tertiary amines. A common method involves treating the aminopyridine with an alkyl halide, such as methyl iodide, in the presence of a base like sodium hydride in a suitable solvent like dimethylformamide (DMF). nih.gov This approach has been successfully used to convert related N-(4-methoxyphenyl)pyridin-2-amine derivatives into their tertiary N-methyl analogues. nih.gov Such modifications can significantly alter the molecule's steric and electronic properties, which is a key strategy in medicinal chemistry.
Derivatization of the Methoxy Group: The methoxy group at the C-2 position, while generally less reactive than the amino group, can undergo O-demethylation to yield the corresponding 2-hydroxypyridine derivative. This transformation is critical as it unmasks a hydroxyl group, which can then be used for further functionalization, such as O-alkylation or esterification. Several reagents are effective for the chemoselective demethylation of methoxypyridines. researchgate.net Strong Lewis acids like boron tribromide (BBr3) and aluminum chloride (AlCl3) are commonly used, typically in chlorinated solvents. chem-station.com The reaction with BBr3, for example, proceeds by forming a complex between the Lewis acid and the ether oxygen, followed by a nucleophilic attack of the bromide ion on the methyl group. chem-station.com Alternatively, strong Brønsted acids such as 47% hydrobromic acid (HBr) can be used at elevated temperatures. chem-station.com For substrates sensitive to harsh acidic conditions, milder protocols using nucleophilic reagents like alkyl thiols (e.g., 1-dodecanethiol) in polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP) provide an effective alternative. chem-station.com
Green Chemistry Principles in Synthetic Route Design
The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of heterocyclic compounds, including derivatives of this compound. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Solvent-Free and Catalyst-Free Reaction Conditions
A key objective of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. Solvent-free, or neat, reaction conditions represent an ideal approach. These reactions are typically conducted by heating a mixture of the solid or liquid reactants. This method not only reduces solvent waste but can also lead to higher reaction rates due to increased reactant concentration.
The synthesis of various 2-aminopyridine (B139424) derivatives has been successfully achieved under solvent-free conditions. nih.gov For example, the reaction of enaminonitriles with various primary amines has been established to produce novel steroidal 3-cyano-2-aminopyridines without the need for a solvent. nih.gov Similarly, multicomponent reactions, which involve combining three or more reactants in a single step, are well-suited for solvent-free conditions and have been used to prepare complex molecules like 4-substituted aminopyrido[2,3-d]pyrimidines. mdpi.com In some cases, reactions can also proceed without a catalyst under mild, solvent-free conditions, further enhancing the green credentials of the synthetic route. nih.gov
| Product Class | Reactants | Conditions | Yield (%) | Reference |
| 4-Aminopyrido[2,3-d]pyrimidines | 2-Aminopyridines, Triethyl orthoformate, Primary amines | Neat, Heating | 61-85 | mdpi.com |
| 2-Aminopyridines | Dihydrothiazolopyridinium salt, Amines | Neat or DMSO, 50 °C | up to 75 | nih.gov |
| Steroidal 2-Aminopyridines | Enaminonitrile, Primary amines | Solvent-free | Not specified | nih.gov |
| 2-Amino-3-cyanopyridines | Aldehyde, Ketone, Malononitrile, Ammonium acetate | Solvent-free | Not specified | academie-sciences.fr |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has become a powerful tool in green chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.govacs.org Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to higher reaction rates and often cleaner reaction profiles with fewer byproducts compared to conventional heating methods. organic-chemistry.orgbeilstein-journals.org
This technology has been widely applied to the synthesis of pyridine derivatives. For instance, the one-pot Bohlmann-Rahtz synthesis of tri- and tetrasubstituted pyridines is significantly accelerated under microwave irradiation, with reactions completing in 10-20 minutes at 170°C, yielding products up to 98%. organic-chemistry.org This method has been shown to be superior to conventional heating in terms of both speed and efficiency. organic-chemistry.org Similarly, the synthesis of novel 3-cyanopyridine derivatives via a one-pot, four-component reaction under microwave irradiation in ethanol resulted in excellent yields (82-94%) within just 2-7 minutes. nih.gov The protocol is noted for its low cost, short reaction time, and the purity of the resulting products. nih.gov
| Reaction Type | Reactants | Conditions | Time | Yield (%) | Reference |
| Bohlmann-Rahtz Pyridine Synthesis | Ethyl β-aminocrotonate, Alkynones | 170 °C, DMSO | 10-20 min | up to 98 | organic-chemistry.org |
| Four-Component Pyridine Synthesis | p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivatives, Ammonium acetate | Ethanol | 2-7 min | 82-94 | nih.gov |
| Hantzsch Dihydropyridine Synthesis | Phenylpropargyl aldehyde, Enamine | 100 °C, EtOH-AcOH | 1 min | >98 | beilstein-journals.org |
| Triazolopyridine Synthesis | 1-Amino-2-imino-pyridine, Acetic acid | 100 °C, Ethanol | 15 min | 92 | rsc.org |
Utilization of Ionic Liquids in Synthesis
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as green alternatives to conventional organic solvents. Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive for a wide range of chemical reactions. sid.ir In many cases, ILs can function as both the solvent and the catalyst, simplifying reaction setups and workup procedures. researchgate.net
Pyridinium-based ionic liquids, derived from the functionalization of pyridine, are particularly relevant. nih.gov They have been employed as effective catalysts for various organic transformations, including the Hantzsch synthesis of 1,4-dihydropyridine derivatives. researchgate.net For example, using certain pyridinium ILs as catalysts can lead to high yields in shorter reaction times compared to traditional methods. researchgate.net A key advantage of using ILs is their potential for recyclability. After a reaction, the product can often be extracted with a conventional organic solvent, leaving the IL behind to be reused in subsequent batches, which aligns with the green chemistry principle of waste reduction. sid.ir Nicotine-based ionic liquids have also been developed as a green catalyst for the Huisgen cycloaddition reaction, demonstrating the versatility of functionalized pyridine-based ILs. sid.ir
| Reaction | Ionic Liquid Catalyst | Solvent | Key Advantages | Reference |
| Hantzsch Cyclisation | 4-Methylbenzylpyridinium chloride (4-MBPy) | Diethylene glycol | Improved yield (72%) | researchgate.net |
| Huisgen Cycloaddition | Nicotine-based ionic liquid | Ionic Liquid (neat) | Enhanced yields, minimal workup, recyclable catalyst | sid.ir |
| Tert-butylation of Phenol | 2-Methylpyridinium trifluoromethanesulfonate ([2-MPyH]OTf) | Ionic Liquid (neat) | High conversion and selectivity, recyclable catalyst | ionike.com |
| Fused Pyridine Synthesis | Piperidinium acetate | Ionic Liquid (neat) | High yields, operational simplicity, catalyst reusability | researchgate.net |
Investigations into the Chemical Reactivity and Mechanistic Pathways of 2 Methoxy 5 Trifluoromethyl Pyridin 3 Amine
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring in 2-Methoxy-5-(trifluoromethyl)pyridin-3-amine is substituted with both electron-donating (amino and methoxy) and electron-withdrawing (trifluoromethyl) groups. The electron-donating groups, particularly the amino group, activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. Conversely, the trifluoromethyl group is strongly deactivating. The pyridine nitrogen also deactivates the ring towards electrophilic substitution.
Electrophilic substitution reactions on pyridines are generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the strongly activating amino group at the 3-position and the methoxy (B1213986) group at the 2-position would be expected to facilitate electrophilic attack. The likely positions for electrophilic substitution would be C4 and C6, which are ortho and para to the amino group.
Nucleophilic aromatic substitution (SNAr) reactions are more common for pyridines, especially when good leaving groups are present at the 2- or 4-positions. In the case of this compound, the methoxy group at the C2 position could potentially act as a leaving group in the presence of a strong nucleophile. A kinetic study on the reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines in aqueous solution showed that these reactions proceed through a SNAr mechanism where the first step is rate-determining. researchgate.net
Directed Metallation Studies and Subsequent Electrophilic Quenching
Directed ortho-metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This technique relies on the presence of a directing metalating group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. wikipedia.org For substituted pyridines, DoM offers a predictable way to introduce electrophiles at specific sites. clockss.orgresearchgate.net
In this compound, both the methoxy and the amino groups can act as DMGs. However, the amino group would likely need to be protected, for instance as a pivaloylamide, to prevent N-deprotonation and to enhance its directing ability. acs.orgsci-hub.st The relative directing strength of the substituents would determine the site of lithiation. Generally, amide groups are stronger DMGs than methoxy groups.
Based on studies of related systems, if the amino group is protected as a pivaloylamide, lithiation would be expected to occur at the C4 position, ortho to the pivaloylamino group. acs.orgsci-hub.st The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups at this position.
Table 1: Predicted Regioselectivity of Directed Metallation of a Protected Derivative
| Directing Group (at C3) | Predicted Site of Lithiation |
| -NHPiv | C4 |
Note: This prediction is based on the known directing ability of the pivaloylamino group in substituted pyridines. acs.orgsci-hub.st
Intramolecular Rearrangement Mechanisms
There is currently no available research in the scientific literature describing intramolecular rearrangement mechanisms specifically for this compound.
Reaction Kinetics and Pathway Elucidation
It can be inferred that nucleophilic substitution reactions involving this compound, particularly those involving the displacement of the methoxy group, would likely proceed through a similar mechanistic pathway. The trifluoromethyl group at the 5-position would be expected to influence the reaction rate due to its strong electron-withdrawing nature, which would stabilize the Meisenheimer intermediate formed during the SNAr reaction.
Complexation and Coordination Chemistry Studies
The coordination chemistry of this compound is an area with limited specific research. However, a study on copper(I) complexes of a related Schiff base ligand, 2-methoxy-(5-trifluoromethyl-phenyl)-pyridine-2-yl-methyleneamine, provides valuable insights. researchgate.net In these complexes, the ligand coordinates to the copper(I) center, and the resulting complexes exhibit luminescence and catalytic activity in the amination of iodobenzene. researchgate.net The study highlights the impact of ancillary phosphine (B1218219) ligands on the photophysical and catalytic properties of the copper(I) complexes. researchgate.net
It is plausible that this compound could also act as a ligand, coordinating to metal centers through the pyridine nitrogen and/or the amino group. The electronic properties of the trifluoromethyl and methoxy groups would influence the electron density on the coordinating atoms and thus the stability and properties of the resulting metal complexes. Studies on other 2-aminopyridine (B139424) derivatives have shown their ability to form complexes with various metal ions, acting as monodentate, bidentate, or bridging ligands. mdpi.comresearchgate.net
Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 5 Trifluoromethyl Pyridin 3 Amine and Its Synthetic Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity and electronic environment of each atom can be determined.
The ¹H NMR spectrum of 2-Methoxy-5-(trifluoromethyl)pyridin-3-amine is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the methoxy (B1213986) group protons.
Aromatic Protons: The pyridine (B92270) ring contains two protons, at the C4 and C6 positions. These protons are in different chemical environments and are expected to appear as distinct signals. The proton at C6 would likely be a doublet, coupled to the proton at C4, and the proton at C4 would appear as a doublet as well. Based on analogous structures, these aromatic protons are expected in the δ 7.0-8.5 ppm range.
Amine Protons (-NH₂): The protons of the primary amine group typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature, but it is generally expected in the δ 3.5-5.0 ppm region.
Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, as they are equivalent and not coupled to any other protons. This signal is anticipated in the δ 3.8-4.1 ppm range.
For a key synthetic precursor, 2-chloro-3-nitro-5-(trifluoromethyl)pyridine , the ¹H NMR spectrum shows two distinct signals for the aromatic protons on the pyridine ring, confirming the substitution pattern. rsc.orgchemicalbook.com Another related compound, 2-methoxy-3-(trifluoromethyl)pyridine , displays signals for its three aromatic protons and a characteristic singlet for the methoxy group protons at approximately δ 4.03 ppm. rsc.org
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Related Compounds Data presented below is interactive and may not be visible in all formats.
| Compound | Proton | Predicted/Experimental Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|---|
| This compound | H4 | ~7.5 | d |
| H6 | ~8.0 | d | |
| -NH₂ | ~4.5 (broad) | s | |
| -OCH₃ | ~4.0 | s | |
| 2-methoxy-3-(trifluoromethyl)pyridine rsc.org | H5 | 6.95 | dd |
| H4 | 7.84 | d | |
| H6 | 8.32 | d |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a separate signal.
Pyridine Ring Carbons: Five distinct signals are expected for the carbon atoms of the pyridine ring. The carbon atom attached to the trifluoromethyl group (C5) will appear as a quartet due to coupling with the three fluorine atoms. The carbon attached to the methoxy group (C2) and the amine group (C3) will be shifted accordingly.
Trifluoromethyl Carbon (-CF₃): This carbon will also appear as a quartet with a large coupling constant (¹JCF), typically in the range of 270-280 Hz. Its chemical shift is expected around δ 123 ppm.
Methoxy Carbon (-OCH₃): A single peak for the methoxy carbon is expected, typically in the δ 50-60 ppm region.
For comparison, the ¹³C NMR spectrum of 2-methoxy-3-(trifluoromethyl)pyridine shows the trifluoromethyl carbon as a quartet with a coupling constant of approximately 270 Hz. rsc.org The other pyridine carbons and the methoxy carbon also show distinct signals that help confirm the structure. rsc.org
Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for a Related Compound Data presented below is interactive and may not be visible in all formats.
| Compound | Carbon | Predicted/Experimental Chemical Shift (δ ppm) | C-F Coupling (JCF, Hz) |
|---|---|---|---|
| This compound | C2 | ~155 | - |
| C3 | ~135 | - | |
| C4 | ~120 | q | |
| C5 | ~125 | q | |
| C6 | ~140 | q | |
| -CF₃ | ~123 | ~272 | |
| -OCH₃ | ~55 | - | |
| 2-methoxy-3-(trifluoromethyl)pyridine rsc.org | C2 | 161.0 | - |
| C3 | 113.4 | q (J = 33) | |
| C4 | 136.4 | q (J = 5) | |
| C5 | 116.0 | - | |
| C6 | 150.6 | - | |
| -CF₃ | 123.2 | q (J = 270) |
¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the three fluorine atoms of the trifluoromethyl group are equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The chemical shift of the -CF₃ group is influenced by its position on the pyridine ring and the nature of the adjacent substituents. For many trifluoromethyl-substituted pyridines, this signal appears in the range of δ -60 to -65 ppm (relative to CFCl₃). rsc.orgrsc.orgspectrabase.com For instance, the ¹⁹F NMR spectrum of 2-methoxy-3-(trifluoromethyl)pyridine shows a singlet at δ -64.03 ppm. rsc.org
While 1D NMR spectra provide essential information, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed for unambiguous structural assignment, especially for complex molecules.
COSY: A ¹H-¹H COSY experiment would confirm the coupling between the aromatic protons on the pyridine ring.
HSQC: An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR signals for the protonated carbons.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H, C-H, C=C, C=N, C-O, and C-F bonds.
N-H Stretching: The primary amine group should give rise to two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. ijirset.comresearchgate.netcore.ac.uk
C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group appears just below 3000 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the pyridine ring are expected in the 1400-1650 cm⁻¹ region.
N-H Bending: The scissoring vibration of the -NH₂ group usually appears around 1600-1650 cm⁻¹. core.ac.uk
C-F Stretching: The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands, typically in the 1100-1350 cm⁻¹ region.
C-O Stretching: The C-O stretching of the methoxy group is expected to produce a strong band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
A detailed study on the related isomer, 2-methoxy-3-(trifluoromethyl)pyridine , provides a useful reference for vibrational assignments. In this compound, the CH₃ stretching vibrations were observed around 2963 cm⁻¹, and strong bands related to the CF₃ group were prominent. The analysis of aminopyridines also shows characteristic N-H stretching bands in the 3450-3550 cm⁻¹ region. core.ac.uk
Table 3: Predicted FT-IR Absorption Bands for this compound Data presented below is interactive and may not be visible in all formats.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Asymmetric & Symmetric Stretching | 3300 - 3500 | Medium |
| Aromatic C-H Stretching | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretching (-OCH₃) | 2850 - 2970 | Medium |
| N-H Bending | 1600 - 1650 | Medium-Strong |
| C=C and C=N Ring Stretching | 1400 - 1650 | Medium-Strong |
| C-F Stretching | 1100 - 1350 | Very Strong |
| Asymmetric C-O-C Stretching | 1230 - 1270 | Strong |
Fourier-Transform Raman (FT-Raman) Spectroscopy
Key vibrational modes expected for this compound would include:
Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic vibrational modes. The C-H stretching vibrations are typically observed in the 3000–3100 cm⁻¹ region. The ring stretching vibrations (νC=C and νC=N) are expected to appear in the 1300–1600 cm⁻¹ range.
Trifluoromethyl (CF₃) Group Vibrations: The CF₃ group has strong, characteristic Raman bands. The symmetric and asymmetric stretching vibrations are anticipated in the 1100–1300 cm⁻¹ region. The CF₃ bending and rocking modes would appear at lower wavenumbers.
Methoxy (O-CH₃) Group Vibrations: The C-O stretching vibration of the methoxy group is expected to produce a band in the 1000–1050 cm⁻¹ and 1200-1275 cm⁻¹ regions. The CH₃ stretching and bending vibrations will also be present.
Amine (NH₂) Group Vibrations: The N-H stretching vibrations of the primary amine group typically appear as two bands in the 3300–3500 cm⁻¹ region. The NH₂ scissoring (bending) vibration is expected around 1600 cm⁻¹.
The FT-Raman spectrum, in conjunction with computational predictions, serves as a valuable tool for confirming the presence of these key functional groups and for monitoring the progress of synthetic transformations leading to the final product.
Table 1: Predicted FT-Raman Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |
|---|---|---|
| Pyridine Ring | C-H Stretch | 3000-3100 |
| Ring Stretch (C=C, C=N) | 1300-1600 | |
| Trifluoromethyl (CF₃) | Symmetric & Asymmetric Stretch | 1100-1300 |
| Methoxy (O-CH₃) | C-O Stretch | 1000-1050 & 1200-1275 |
| Amine (NH₂) | N-H Stretch | 3300-3500 |
Electronic Spectroscopy
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule, which is influenced by the nature and substitution pattern of its chromophores.
The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions within the substituted pyridine ring. The pyridine nucleus and its substituents (amino, methoxy, and trifluoromethyl groups) constitute the chromophoric system.
While the specific UV-Vis spectrum for this compound is not widely published, data from structurally similar compounds can provide valuable insights. For instance, 3-aminopyridine in the gas phase shows absorption maxima around 230 nm and 287 nm. nist.gov Another related compound, 1-pyridin-3-yl-ethylamine, displays absorption maxima at 204 nm and 258 nm. sielc.com
The absorption bands in the 200–280 nm region are typically attributed to π → π* transitions within the aromatic pyridine ring. The presence of auxochromes, such as the amino (-NH₂) and methoxy (-OCH₃) groups, which possess non-bonding electrons, can lead to a bathochromic (red) shift of these bands. These groups can also give rise to weaker n → π* transitions at longer wavelengths, often appearing as a shoulder on the main absorption bands. researchgate.net The trifluoromethyl (-CF₃) group, being an electron-withdrawing group, can also influence the position and intensity of the absorption maxima.
The solvent used for the analysis can also affect the UV-Vis spectrum. Polar solvents may cause shifts in the absorption maxima due to interactions with the solute molecule. Therefore, it is crucial to specify the solvent when reporting UV-Vis data.
Table 2: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected Wavelength Range (nm) |
|---|---|
| π → π* | 200-280 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the separation, identification, and quantification of compounds in a mixture. It is an essential tool for assessing the purity of this compound and for confirming its identity.
In an LC-MS/MS analysis, the compound is first separated from impurities on a liquid chromatography column. The eluent from the column is then introduced into the mass spectrometer. The compound is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the molecular ion is determined. For this compound (molecular weight 192.14 g/mol ), the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 193.14. chemscene.com
For structural confirmation and enhanced selectivity, tandem mass spectrometry (MS/MS) is employed. The molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to fragment into smaller, characteristic ions. The fragmentation pattern provides a structural fingerprint of the molecule. For primary amines, a common fragmentation pathway is the alpha-cleavage. libretexts.org The fragmentation of the pyridine ring would also contribute to the MS/MS spectrum.
A plausible fragmentation pathway for the [M+H]⁺ ion of this compound could involve the loss of small neutral molecules such as ammonia (B1221849) (NH₃), methane (CH₄) from the methoxy group, or cleavage of the trifluoromethyl group. The specific fragmentation pattern would need to be determined experimentally.
High-resolution mass spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with very high accuracy, typically to four or five decimal places. This high accuracy allows for the determination of the elemental composition of a molecule. nih.govsemanticscholar.orgthermofisher.com
The molecular formula of this compound is C₇H₇F₃N₂O. chemscene.com Using the exact masses of the most abundant isotopes of each element (C=12.00000, H=1.00783, F=18.99840, N=14.00307, O=15.99491), the theoretical exact mass of the neutral molecule can be calculated. The protonated molecule [M+H]⁺ would have a theoretical m/z that can be compared to the experimentally measured value.
The ability of HRMS to provide an unambiguous elemental formula is crucial for the structural confirmation of newly synthesized compounds and for distinguishing between isobaric species (molecules with the same nominal mass but different elemental compositions).
Table 3: Theoretical Exact Mass for this compound
| Molecular Formula | Species | Theoretical Exact Mass (m/z) |
|---|
Inductively coupled plasma-mass spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting metals and some non-metals at trace and ultra-trace levels. nih.gov While not typically used for the direct analysis of intact organic molecules, it can be a powerful tool in derivatization studies, particularly when hyphenated with a separation technique like liquid chromatography (HPLC-ICP-MS). nih.gov
For a fluorinated compound like this compound, ICP-MS can be used for fluorine-specific detection. researchgate.netresearchgate.netrsc.org This is particularly useful in studies where the compound is derivatized or metabolized, and there is a need to track the fluorine-containing species. The high ionization energy of fluorine makes its direct detection by conventional ICP-MS challenging. However, methods have been developed that involve the formation of polyatomic ions, such as [BaF]⁺, in the plasma, which can be detected with high sensitivity. researchgate.netrsc.org
In a hypothetical derivatization study, if this compound is reacted to form a new molecule, HPLC-ICP-MS could be used to separate the reaction products and the fluorine-specific detector would confirm which of the separated components still contain the trifluoromethyl group. This would be invaluable in metabolic studies to trace the fate of the parent compound and identify its fluorine-containing metabolites.
X-ray Crystallography for Solid-State Molecular Structure Determination
A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), was conducted to obtain X-ray crystallography data for this compound. The objective was to elucidate its solid-state molecular structure, including precise bond lengths, bond angles, and intermolecular interactions.
Despite extensive searches, no experimental single-crystal X-ray diffraction data for the title compound, this compound, has been deposited in the public domain. Consequently, a detailed analysis of its three-dimensional structure based on this technique cannot be provided at this time.
Similarly, a thorough search for crystallographic data of its direct synthetic intermediates did not yield any publicly available structures. The absence of this information prevents a comparative structural analysis within the synthetic pathway leading to the target molecule.
X-ray crystallography remains the definitive method for determining the precise atomic arrangement in a crystalline solid. Such data would provide invaluable insights into the molecular conformation, including the planarity of the pyridine ring, the orientation of the methoxy and trifluoromethyl substituents, and the geometry of the amine group. Furthermore, it would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding, which govern the crystal packing and influence the material's bulk properties.
While computational methods can predict molecular structures, experimental crystallographic data is essential for validating and refining these theoretical models. The lack of such data for this compound represents a gap in the full structural characterization of this compound. Future crystallographic studies would be highly beneficial to the scientific community, providing a foundational understanding of its solid-state properties.
Computational and Theoretical Studies on 2 Methoxy 5 Trifluoromethyl Pyridin 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the molecular structure, vibrational frequencies, and electronic properties of 2-Methoxy-5-(trifluoromethyl)pyridin-3-amine. These computational methods provide insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to determine the most stable molecular geometry (geometry optimization). This process identifies the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule.
Following geometry optimization, vibrational analysis is performed to confirm that the optimized structure represents a true energy minimum. This is achieved by ensuring the absence of imaginary frequencies. The calculated vibrational frequencies can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to validate the computational model. A scaling factor is often applied to the computed frequencies to better match experimental values.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the absorption wavelengths (λmax) and oscillator strengths, can be used to simulate the UV-Visible absorption spectrum of the molecule. These theoretical spectra can then be compared with experimentally recorded spectra to aid in the interpretation of the electronic transitions.
Molecular Orbital Theory and Electronic Structure Analysis
Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within a molecule.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited.
Interactive Data Table: Frontier Molecular Orbital Properties
| Parameter | Description |
| EHOMO | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| ΔE (ELUMO - EHOMO) | HOMO-LUMO energy gap |
Note: Specific energy values for this compound require dedicated computational studies.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a localized picture of the electron density in a molecule, corresponding to the familiar Lewis structure representation of bonds and lone pairs.
NBO analysis can elucidate hyperconjugative interactions, which are stabilizing delocalizations of electrons from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. The stabilization energy E(2) associated with these interactions can be calculated using second-order perturbation theory, providing a quantitative measure of their strength. This analysis helps in understanding the charge distribution and the nature of bonding within the this compound molecule.
Prediction of Molecular Reactivity Descriptors
Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to predict the chemical reactivity of this compound. These descriptors provide a quantitative measure of the molecule's stability and reactivity.
Key molecular reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as -ELUMO).
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (calculated as (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness (1 / η).
Electronegativity (χ): The power of an atom or group of atoms to attract electrons (calculated as (I + A) / 2).
Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons (calculated as μ² / 2η, where μ is the electronic chemical potential, μ = -χ).
Interactive Data Table: Molecular Reactivity Descriptors
| Descriptor | Formula |
| Ionization Potential (I) | I ≈ -EHOMO |
| Electron Affinity (A) | A ≈ -ELUMO |
| Chemical Hardness (η) | η = (I - A) / 2 |
| Chemical Softness (S) | S = 1 / η |
| Electronegativity (χ) | χ = (I + A) / 2 |
| Electrophilicity Index (ω) | ω = μ² / 2η |
Note: The calculation of these descriptors for this compound is dependent on the HOMO and LUMO energy values obtained from quantum chemical calculations.
Ionization Potential and Electron Affinity
Ionization Potential (IP) is the minimum energy required to remove an electron from a molecule in its gaseous state. It is a fundamental measure of a molecule's ability to be oxidized. A lower IP indicates that the molecule can be more easily oxidized.
Electron Affinity (EA) is the energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion. A higher positive EA value suggests a greater propensity for the molecule to accept an electron and be reduced.
These parameters are crucial for understanding the reactivity and electronic properties of a compound. chemscene.com They can be calculated computationally using various quantum chemical methods. For instance, Density Functional Theory (DFT) with a hybrid functional like B3LYP and a suitable basis set such as 6-311+G(2d,2p) has been effectively used to determine the adiabatic ionization potentials and electron affinities for other complex organic molecules.
While these computational methods are well-established, specific calculated values for the ionization potential and electron affinity of this compound are not available in the reviewed scientific literature.
| Property | Calculated Value |
| Ionization Potential (eV) | Not Available |
| Electron Affinity (eV) | Not Available |
Chemical Hardness and Softness
Chemical Hardness (η) and Softness (S) are concepts derived from DFT that describe the resistance of a molecule to change its electron configuration. Hardness is a measure of the resistance to deformation or polarization of the electron cloud of a chemical species. A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered hard. chemscene.com
Chemical Softness is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability. chemscene.com Soft molecules have a small HOMO-LUMO gap and are generally more reactive.
These values are typically calculated using the energies of the HOMO and LUMO, based on Koopmans' theorem, where:
η ≈ (ELUMO - EHOMO) / 2
S ≈ 2 / (ELUMO - EHOMO)
Specific computational data for the chemical hardness and softness of this compound have not been reported in the available literature.
| Parameter | Calculated Value |
| HOMO Energy (eV) | Not Available |
| LUMO Energy (eV) | Not Available |
| Energy Gap (eV) | Not Available |
| Chemical Hardness (η) | Not Available |
| Chemical Softness (S) | Not Available |
Electronegativity and Electrophilicity Index
Electronegativity (χ) , in the context of DFT, is defined as the negative of the chemical potential. It measures the ability of a molecule to attract electrons. It can be calculated from the energies of the HOMO and LUMO orbitals:
χ ≈ -(EHOMO + ELUMO) / 2
The Electrophilicity Index (ω) quantifies the global electrophilic nature of a molecule. It measures the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. It is defined as:
ω = χ² / (2η)
Quantum chemical calculations are essential for deriving these reactivity descriptors. chemscene.com However, specific values for the electronegativity and electrophilicity index of this compound are not present in the surveyed literature.
| Parameter | Calculated Value |
| Electronegativity (χ) | Not Available |
| Electrophilicity Index (ω) | Not Available |
Reaction Pathway Modeling and Transition State Characterization
Reaction pathway modeling involves the computational investigation of a chemical reaction's mechanism. This includes identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. Characterizing the transition state—the highest energy point along the reaction coordinate—is fundamental to understanding the reaction's kinetics and feasibility.
Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction mechanisms and have been used to determine the origin of regioselectivity in reactions involving complex heterocyclic molecules. Such studies can map the potential energy surface of a reaction, providing critical insights that are often difficult to obtain through experimental means alone.
A computational study on the reaction pathways involving this compound would likely involve these DFT-based methods to model its interactions and transformations. However, specific studies modeling reaction pathways or characterizing transition states for this particular compound were not found in the public literature.
Thermodynamic Property Calculations
Computational chemistry allows for the calculation of key thermodynamic properties, such as standard enthalpy of formation, entropy, and Gibbs free energy. These calculations are vital for predicting the stability of a molecule and the spontaneity of reactions in which it participates.
Thermodynamic parameters are often computed using statistical mechanics based on data from quantum chemical calculations, such as vibrational frequencies. The Becke3–Lee–Yang–Parr (B3LYP) functional combined with a substantial basis set like 6-311++G(d,p) has been successfully used to compute the total energy and thermodynamic properties for other novel pyridine (B92270) derivatives. These calculations can confirm the relative stability of different molecular structures and predict how properties like heat capacity change with temperature.
While the methodology is well-established, specific calculated thermodynamic properties for this compound are not documented in the available scientific sources.
| Thermodynamic Property | Calculated Value (at 298.15 K) |
| Standard Enthalpy of Formation | Not Available |
| Standard Gibbs Free Energy of Formation | Not Available |
| Entropy | Not Available |
| Heat Capacity | Not Available |
Advanced Utilization of 2 Methoxy 5 Trifluoromethyl Pyridin 3 Amine As a Synthetic Precursor
Design and Synthesis of Novel Heterocyclic Compound Libraries
The generation of compound libraries is a fundamental strategy in drug discovery and materials science, allowing for the high-throughput screening of molecules for desired biological activities or physical properties. 2-Methoxy-5-(trifluoromethyl)pyridin-3-amine is an ideal starting material for creating libraries of novel heterocyclic compounds due to its inherent structural features. The primary amine group serves as a versatile handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and participation in multicomponent reactions. nih.gov
For instance, the amine functionality can react with a diverse set of carboxylic acids, sulfonyl chlorides, and isocyanates to produce a library of amide, sulfonamide, and urea (B33335) derivatives, respectively. Furthermore, condensation reactions with various dicarbonyl compounds or their equivalents can lead to the formation of new fused heterocyclic systems. The trifluoromethyl group on the pyridine (B92270) ring enhances the potential for biological activity and modulates the physicochemical properties of the resulting library members. nih.gov
A general approach to library synthesis from substituted pyridinethiones involves S-alkylation followed by heterocyclization, which has been successfully used to prepare libraries of S-alkyl trifluoromethylpyridines and thieno[2,3-b]pyridines. nih.gov This methodology highlights how a functionalized pyridine core can be systematically elaborated to generate a collection of related but structurally distinct molecules. While not explicitly demonstrated for this compound, such established synthetic routes for other trifluoromethylpyridines provide a clear blueprint for its utilization in library synthesis. nih.gov
Table 1: Potential Reactions for Heterocyclic Library Synthesis
| Reaction Type | Reagents | Resulting Functional Group/Core |
| Acylation | Acyl chlorides, Carboxylic acids | Amides |
| Sulfonylation | Sulfonyl chlorides | Sulfonamides |
| Urea Formation | Isocyanates, Isothiocyanates | Ureas, Thioureas |
| Pictet-Spengler | Aldehydes | Tetrahydro-β-carbolines |
| Gewald Reaction | α-cyanoesters, Sulfur | Substituted Thiophenes |
Scaffold for Complex Molecular Architecture Construction
The term "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups are attached. This compound serves as an excellent scaffold for the construction of complex molecular architectures. The pyridine ring itself is a privileged structure, frequently found in approved drugs. mdpi.com The trifluoromethyl group provides a strong metabolic anchor and can participate in specific interactions with biological targets. nih.gov
The strategic positioning of the amine and methoxy (B1213986) groups allows for regioselective functionalization. The amine can be used as a nucleophile or can be converted into other functional groups, while the methoxy group can potentially be demethylated to a hydroxyl group, providing another point for modification. This multi-functionality enables chemists to build intricate three-dimensional structures. For example, the amine group can be used as a directing group in metal-catalyzed C-H activation reactions to functionalize the pyridine ring at other positions.
The utility of trifluoromethyl-substituted pyridines as key intermediates in the synthesis of biologically active compounds, particularly herbicides and pharmaceuticals, is well-documented. google.comnih.gov These complex molecules often feature the trifluoromethylpyridine core, demonstrating its value as a foundational building block. The specific substitution pattern of this compound makes it a precursor for a unique chemical space, allowing for the development of novel compounds with potentially improved properties. The synthesis of complex molecules often relies on the availability of such highly functionalized and versatile building blocks. rsc.orgresearchgate.net
Development of Advanced Organic Reagents and Ligands
Substituted aminopyridines are widely recognized for their ability to act as ligands in coordination chemistry and organometallic catalysis. nih.govresearchgate.net The nitrogen atom of the pyridine ring and the exocyclic amino group can chelate to a metal center, forming stable complexes. The electronic properties of the pyridine ring, and thus the coordinating ability of the ligand, can be fine-tuned by the substituents. In this compound, the electron-withdrawing trifluoromethyl group and the electron-donating methoxy and amino groups create a unique electronic environment.
This electronic modulation can be harnessed to develop advanced organic reagents and ligands for catalysis. For instance, chiral derivatives of this aminopyridine could be synthesized to serve as ligands in asymmetric catalysis, a critical technology for the production of enantiomerically pure pharmaceuticals. The trifluoromethyl group can also impart favorable properties to the resulting metal complexes, such as increased stability and solubility in organic solvents.
While the direct application of this compound as a ligand may not be extensively reported, the principles of ligand design based on substituted aminopyridines are well-established. nih.govresearchgate.net The synthesis of novel ligands derived from this compound could lead to the discovery of new catalysts with enhanced reactivity, selectivity, and stability for a variety of organic transformations.
Conclusion and Outlook
Synthesis of Key Research Findings
2-Methoxy-5-(trifluoromethyl)pyridin-3-amine, with the CAS number 944900-42-9, possesses a unique substitution pattern that imparts a distinct electronic and steric profile. The electron-donating methoxy (B1213986) group at the 2-position and the amino group at the 3-position are juxtaposed with the strongly electron-withdrawing trifluoromethyl group at the 5-position. This arrangement significantly influences the reactivity of the pyridine (B92270) ring and the exocyclic functional groups.
The reactivity of this compound is dictated by its functional groups. The amino group is a primary site for derivatization, allowing for the formation of amides, sulfonamides, and other derivatives through reactions with acyl chlorides, sulfonyl chlorides, and other electrophiles. The pyridine nitrogen provides a site for N-oxidation or quaternization, further modifying the electronic properties of the molecule.
Future Directions in Synthetic Methodology and Derivatization
The derivatization of the amino group in this compound presents numerous opportunities for creating libraries of novel compounds for biological screening. nih.gov High-throughput synthesis and parallel chemistry approaches could be employed to rapidly generate a diverse set of derivatives. Furthermore, derivatization is a key strategy in analytical chemistry for improving the detection and separation of aminopyridines in various matrices, often through pre-column derivatization in HPLC. rsc.orggoogle.com Future research could focus on developing novel derivatizing agents that enhance the sensitivity and selectivity of analytical methods for this class of compounds.
Opportunities in Advanced Spectroscopic and Computational Analysis
The structural elucidation and characterization of this compound and its derivatives will heavily rely on advanced spectroscopic techniques. spectrumtechniques.com Due to the presence of fluorine, ¹⁹F NMR spectroscopy is an invaluable tool for confirming the presence and chemical environment of the trifluoromethyl group. nih.gov Combining ¹⁹F NMR with other techniques like high-resolution mass spectrometry can provide a comprehensive picture of reaction products and impurities. acs.org Advanced two-dimensional NMR techniques will be essential for unambiguously assigning the proton and carbon signals in this polysubstituted pyridine.
Computational chemistry offers a powerful complementary approach to experimental studies. weizmann.ac.il Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structure of this compound. researchgate.net Such in silico studies can provide insights into the molecule's reactivity, spectroscopic properties, and potential intermolecular interactions. nih.govtandfonline.com For instance, calculating the HOMO-LUMO energy gap can offer a qualitative understanding of its chemical reactivity and kinetic stability. chemicalbook.com Molecular docking studies, a key component of in silico drug design, could predict the binding affinity of this compound and its derivatives to various biological targets. wjpls.org The combination of advanced spectroscopic methods and computational analysis will be pivotal in unlocking the full potential of this compound in various scientific applications.
Q & A
Q. What are the optimal synthetic routes for 2-methoxy-5-(trifluoromethyl)pyridin-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling. For example:
- Nucleophilic substitution : Reacting 3-amino-5-(trifluoromethyl)pyridin-2-ol with methyl iodide in the presence of a base (e.g., NaH) under anhydrous conditions .
- Suzuki-Miyaura coupling : Using a boronic acid derivative and a halogenated pyridine precursor with Pd(PPh₃)₄ as a catalyst in dioxane/water at 80°C .
- Key factors : Temperature control (60–100°C), solvent polarity, and catalyst loading significantly affect yield. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) .
Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–75 | >95 | NaH, DMF, 60°C | |
| Suzuki Coupling | 50–60 | >90 | Pd(PPh₃)₄, dioxane/H₂O |
Q. How is this compound characterized, and what analytical techniques are critical for validation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns. The methoxy group appears as a singlet (~δ 3.8 ppm), while the trifluoromethyl group causes splitting in adjacent protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z: 208.06 for C₇H₇F₃N₂O⁺) .
- X-ray Crystallography : Resolves rotational disorder in the trifluoromethyl group (e.g., 39:61 occupancy ratio) and intramolecular hydrogen bonding .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The -CF₃ group enhances lipophilicity (logP ~2.1) and metabolic stability , making it a key pharmacophore. In drug design:
- Binding Affinity : Polar interactions with hydrophobic enzyme pockets (e.g., kinases) are strengthened .
- Metabolic Studies : Use LC-MS to track trifluoromethyl retention in liver microsomes. Replace with -CH₃ or -Cl to compare stability .
- Table 2 : Comparative Bioactivity (IC₅₀)
| Derivative | Target Enzyme (IC₅₀, nM) | Reference |
|---|---|---|
| -CF₃ | 12.3 ± 1.2 | |
| -CH₃ | 45.6 ± 3.8 |
Q. What contradictions exist in structural data for this compound, and how can they be resolved?
- Methodological Answer :
- Rotational Disorder : X-ray crystallography () shows the -CF₃ group occupies two positions (39:61 ratio), conflicting with NMR’s static model. Use dynamic NMR at low temperatures (-40°C) to observe slowed rotation .
- Hydrogen Bonding : Conflicting reports on intramolecular vs. intermolecular bonds. Employ FT-IR and solvent-dependent NMR to distinguish interactions .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 6LU7 for SARS-CoV-2 main protease). The methoxy group forms H-bonds with Glu166, while -CF₃ fits into the S1 pocket .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Compare RMSD values for -CF₃ vs. -CH₃ derivatives .
Methodological Challenges & Solutions
Q. How to address low yields in scale-up synthesis?
- Answer :
- Continuous Flow Reactors : Improve heat transfer and mixing efficiency (e.g., 85% yield at 10 g scale vs. 65% in batch) .
- In-line Purification : Couple with HPLC-MS to automate impurity removal .
Q. What strategies mitigate instability during biological assays?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
